molecular formula C27H26N2O3S B2858879 ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 339277-71-3

ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

Cat. No.: B2858879
CAS No.: 339277-71-3
M. Wt: 458.58
InChI Key: SFXICIJGCBZILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a complex organic compound that features an imidazole ring substituted with a sulfanyl group, a methoxybenzyl group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole core, followed by the introduction of the sulfanyl and methoxybenzyl groups. The final step involves esterification to introduce the ethyl acetate moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule .

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the sulfanyl and methoxybenzyl groups can modulate the compound’s binding affinity and specificity . These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfanyl and methoxybenzyl groups, along with the diphenyl-substituted imidazole ring, makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-[2-[(4-methoxyphenyl)methylsulfanyl]-4,5-diphenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S/c1-3-32-24(30)18-29-26(22-12-8-5-9-13-22)25(21-10-6-4-7-11-21)28-27(29)33-19-20-14-16-23(31-2)17-15-20/h4-17H,3,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXICIJGCBZILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1SCC2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.